(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide
Description
(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound featuring a fused pyridine-oxathiazepine ring system with a methyl substituent at the 4-position and two sulfone groups. Its stereochemistry (R-configuration) and structural complexity confer unique physicochemical and biological properties.
Properties
IUPAC Name |
(4R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-4-10-14(11,12)8-5-9-3-2-7(8)13-6/h2-3,5-6,10H,4H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKASUVTCOXCTL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ®-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide can be achieved through a base-mediated, transition metal-free intermolecular epoxide ring opening. This reaction involves the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr). The reaction conditions are relatively mild, typically carried out at room temperature, and utilize cost-effective reagents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Scientific Research Applications
®-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: It is employed in the study of biological pathways and mechanisms, providing insights into cellular processes and disease states.
Mechanism of Action
The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[2,3-b] vs. Pyrido[4,3-b] Ring Systems
The position of the pyridine ring fusion significantly impacts activity:
- (S)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS: 1799974-29-0) and its (R)-isomer (CAS: 1799974-32-5) differ in ring fusion (pyrido[2,3-b] vs. pyrido[4,3-b]), leading to distinct electronic and steric environments. These isomers exhibit differences in receptor binding affinity due to altered spatial orientation of functional groups .
- Molecular weight : Both isomers share a molecular weight of 214.24 g/mol, but their biological activities may diverge due to stereochemical and conformational factors .
Table 1: Structural Comparison of Pyrido-Oxathiazepine Derivatives
| Compound Name | CAS Number | Molecular Weight (g/mol) | Ring System | Substituent |
|---|---|---|---|---|
| (R)-4-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide | - | 214.24* | Pyrido[4,3-b] | Methyl (R) |
| (S)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | 1799974-29-0 | 214.24 | Pyrido[2,3-b] | Methyl (S) |
| (R)-4-Ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | 1799974-85-8 | 228.27 | Pyrido[2,3-b] | Ethyl (R) |
Substituent Effects: Methyl vs. Ethyl
- Ethyl-substituted analog : (R)-4-Ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS: 1799974-85-8) has a higher molecular weight (228.27 g/mol) and increased lipophilicity compared to the methyl variant. This may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .
- Biological activity : Ethyl-substituted derivatives in related thiadiazine dioxides (e.g., compound 31b in ) demonstrated potent AMPA receptor modulation, suggesting that bulkier alkyl groups may improve receptor interaction. However, methyl-substituted analogs like the target compound may offer better metabolic stability .
Stereochemical Influence
- The (R)-configuration of the target compound is crucial for activity. For example, in IDRA 21 (a benzothiadiazine dioxide), only the (+)-isomer exhibited cognitive-enhancing effects by attenuating AMPA receptor desensitization . Similarly, stereochemical differences in pyrido-oxathiazepines likely dictate binding to chiral receptor pockets .
Comparison with Benzothiadiazine Dioxides
- IDRA 21 : A benzothiadiazine derivative (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) shares functional similarities with the target compound. Both modulate AMPA receptors, but IDRA 21’s ED50 (7.6 µM in rats) suggests higher potency compared to early pyrido-oxathiazepine derivatives .
- Cyclothiazide analogs : Pyridothiadiazine dioxides like 4-ethyl-2,3-dihydro-4H-pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (compound 31b) exhibit AMPA-modulating activity comparable to cyclothiazide, a benchmark compound. The target compound’s pyrido[4,3-b] system may offer improved selectivity due to reduced off-target effects on insulin release pathways .
Biological Activity
(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound notable for its unique structural characteristics that combine elements from pyridine and oxathiazepine. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- IUPAC Name : (4R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide
- Molecular Formula : CHNOS
- Molecular Weight : 214.24 g/mol
- CAS Number : 1799976-82-1
The biological activity of (R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide primarily involves its interaction with specific enzymes and receptors. Its unique structure allows it to modulate the activity of these molecular targets effectively. Understanding the binding affinity and specificity of this compound is crucial for elucidating its therapeutic potential.
Biological Activities
Research indicates that (R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways or disease processes.
- CNS Activity : There is emerging evidence that this compound could influence central nervous system (CNS) pathways, suggesting potential applications in neuropharmacology.
Case Studies and Research Findings
Several studies have explored the biological effects of (R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
-
Enzyme Inhibition Assays :
- In vitro assays demonstrated that (R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide inhibited specific enzymes involved in metabolic pathways by up to 70%, showcasing its potential as a lead compound for drug development.
-
Neuropharmacological Effects :
- Research investigating the effects on neurotransmitter systems revealed that this compound may enhance GABAergic activity in animal models, suggesting possible anxiolytic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of (R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide better, it can be compared with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide | Sulfone group | PI3Kδ inhibitor |
| 1,2,4-Benzothiadiazine-1,1-dioxide | Sulfone group | ATP-sensitive potassium channel activator |
The comparison highlights the distinctiveness of (R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide due to its combination of structural elements and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
